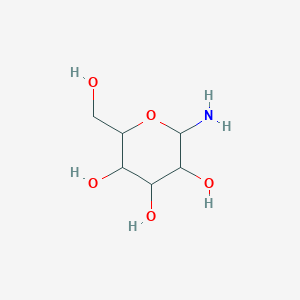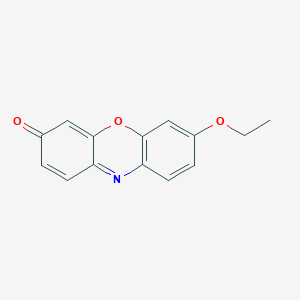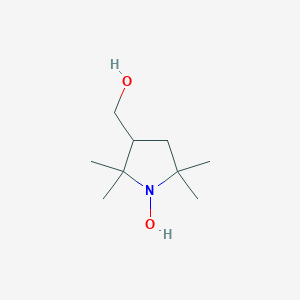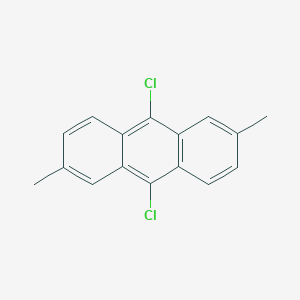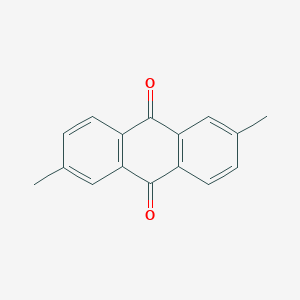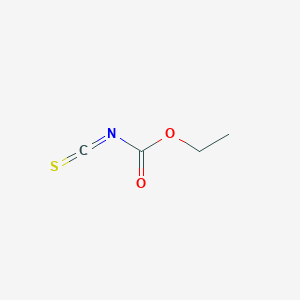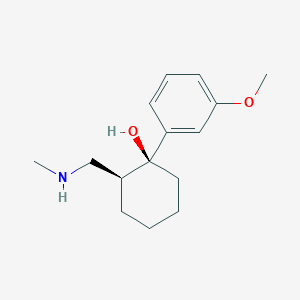
(-)-N-Desmethyl Tramadol
Overview
Description
(-)-N-Desmethyl Tramadol: is a metabolite of tramadol, a widely used analgesic. Tramadol is a synthetic opioid that is commonly prescribed for the treatment of moderate to severe pain. The compound this compound is formed through the N-demethylation of tramadol, primarily catalyzed by the cytochrome P450 enzyme system .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-N-Desmethyl Tramadol typically involves the N-demethylation of tramadol. This can be achieved using various reagents such as thionyl chloride or acetic anhydride in the presence of a suitable solvent like dimethylformamide or chlorobenzene .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (-)-N-Desmethyl Tramadol can undergo oxidation reactions, typically forming N-oxide derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.
Major Products: The major products formed from these reactions include N-oxide derivatives, secondary amines, and substituted analogs of this compound .
Scientific Research Applications
Chemistry: In chemistry, (-)-N-Desmethyl Tramadol is used as a reference compound for studying the metabolic pathways of tramadol. It is also employed in the synthesis of novel analgesic compounds .
Biology: In biological research, the compound is used to study the pharmacokinetics and pharmacodynamics of tramadol and its metabolites. It helps in understanding the metabolic fate and biological activity of tramadol .
Medicine: In medicine, this compound is investigated for its analgesic properties. It is also studied for its potential use in treating conditions like neuropathic pain and fibromyalgia .
Industry: In the pharmaceutical industry, the compound is used in the development of new pain management therapies. It is also employed in quality control processes to ensure the efficacy and safety of tramadol-based medications .
Mechanism of Action
Molecular Targets and Pathways: (-)-N-Desmethyl Tramadol exerts its effects primarily through the activation of μ-opioid receptors in the central nervous system. It also inhibits the reuptake of norepinephrine and serotonin, enhancing inhibitory effects on pain transmission .
Pathways Involved: The compound modulates pain perception by interacting with the μ-opioid receptors and inhibiting the reuptake of monoamines. This dual mechanism of action contributes to its analgesic properties .
Comparison with Similar Compounds
Tramadol: The parent compound, which is a racemic mixture of two enantiomers.
O-Desmethyl Tramadol: Another metabolite of tramadol with higher affinity for μ-opioid receptors.
Codeine: A naturally occurring opioid with similar analgesic properties.
Morphine: A potent opioid analgesic with a different pharmacokinetic profile
Uniqueness: (-)-N-Desmethyl Tramadol is unique due to its specific metabolic pathway and dual mechanism of action. Unlike other opioids, it not only activates μ-opioid receptors but also inhibits the reuptake of norepinephrine and serotonin, providing a broader spectrum of analgesic effects .
Properties
IUPAC Name |
(1S,2S)-1-(3-methoxyphenyl)-2-(methylaminomethyl)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-16-11-13-6-3-4-9-15(13,17)12-7-5-8-14(10-12)18-2/h5,7-8,10,13,16-17H,3-4,6,9,11H2,1-2H3/t13-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUMQHLSPUAFKKK-DZGCQCFKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCCCC1(C2=CC(=CC=C2)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@@H]1CCCC[C@]1(C2=CC(=CC=C2)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


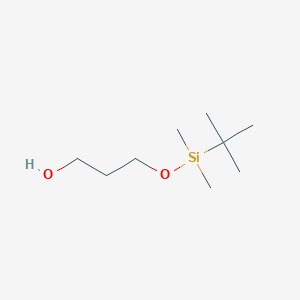
![3-[(Tert-butyldimethylsilyl)oxy]-1-propanal](/img/structure/B15443.png)
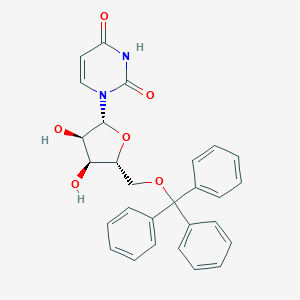
![(+)-Methyl (3S)-5-{[tert-Butyldimethylsilyl)oxy]}-3-hydroxy-2,2-dimethylpentanoate](/img/structure/B15452.png)
